5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline
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Overview
Description
5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. In industry, it could be utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline involves its interaction with specific molecular targets and pathways within biological systems
Comparison with Similar Compounds
When compared to similar compounds, 5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline stands out due to its unique chemical structure and properties
Properties
CAS No. |
83148-65-6 |
---|---|
Molecular Formula |
C25H28N2O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-1-[(2R,5S)-5-benzamido-2-methyl-4-oxo-6-phenylhexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O5/c1-17(24(30)27-14-8-13-21(27)25(31)32)15-22(28)20(16-18-9-4-2-5-10-18)26-23(29)19-11-6-3-7-12-19/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,29)(H,31,32)/t17-,20+,21+/m1/s1 |
InChI Key |
YIMJMPFFIWOIDL-QMMLZNLJSA-N |
Isomeric SMILES |
C[C@H](CC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CC(CC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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